molecular formula C19H20N2O4S3 B2682214 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 2034338-42-4

4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]benzamide

Cat. No.: B2682214
CAS No.: 2034338-42-4
M. Wt: 436.56
InChI Key: PHPUGPWHSFSPGW-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is a sophisticated small molecule research compound featuring a benzamide core structure substituted with dimethylsulfamoyl and complex thiophene-ethanol derivative groups. This structural motif shares characteristics with compounds investigated for various biological activities, including potential kinase modulation applications similar to other benzamide-thiophene derivatives that have shown promise as BRAF(V600E) inhibitors in preclinical studies . The compound's molecular architecture incorporates multiple hydrogen bond acceptors and donors, along with aromatic thiophene rings that may contribute to potential target binding interactions. Researchers may employ this compound in early-stage drug discovery programs, particularly for investigating structure-activity relationships in heterocyclic compounds with potential bioactivity. The presence of both thiophen-2-yl and thiophen-3-yl substituents within the same molecule provides unique opportunities for studying molecular recognition patterns. This product is distributed exclusively for research purposes in laboratory settings and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult relevant safety data sheets and implement appropriate handling protocols when working with this compound.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S3/c1-21(2)28(24,25)16-7-5-14(6-8-16)18(22)20-13-19(23,15-9-11-26-12-15)17-4-3-10-27-17/h3-12,23H,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPUGPWHSFSPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core can be formed through a reaction with an amine.

    Introduction of Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via sulfonation reactions using dimethylsulfamide.

    Attachment of Hydroxy-Thiophenyl Groups: The hydroxy-thiophenyl groups can be attached through a series of coupling reactions, possibly involving thiophene derivatives and hydroxylation steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the sulfonyl group or to convert the benzamide to an amine.

    Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce amines.

Scientific Research Applications

The compound 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]benzamide , also known by its CAS number 1396674-56-8, is a sulfonamide derivative with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on recent findings and case studies.

Structure and Composition

  • Molecular Formula : C18H22N2O4S2
  • Molecular Weight : 394.5 g/mol
  • Chemical Structure : The compound features a benzamide core substituted with a dimethylsulfamoyl group and a hydroxyethyl side chain that includes two thiophene rings.

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies show that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibiotic agents .
  • Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects. Preliminary studies have indicated that this compound may reduce inflammation markers in vitro, making it a candidate for the development of anti-inflammatory drugs .
  • Cancer Therapeutics : Some derivatives of sulfonamides have been investigated for their anticancer properties. The presence of thiophene rings may enhance the interaction with biological targets involved in cancer progression, indicating potential applications in oncology .

Agricultural Applications

  • Pesticide Development : The unique structure of this compound suggests potential use as a pesticide or herbicide. Research into similar compounds has shown effectiveness against various pests, which could be leveraged to develop new agricultural chemicals .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of sulfonamide derivatives demonstrated that modifications to the benzamide structure significantly enhanced activity against Gram-positive bacteria. The introduction of thiophene rings increased binding affinity to bacterial enzymes, leading to improved efficacy .

Case Study 2: Anti-inflammatory Activity

In vitro tests on inflammatory cell lines showed that the compound reduced the production of pro-inflammatory cytokines by up to 50%. This suggests a mechanism where the compound interferes with signaling pathways involved in inflammation, providing a basis for further development as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]benzamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Thiophene-Substituted Benzamides

  • N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide hydrochloride (5b) Key Differences: While the target compound has thiophenes on the ethyl side chain, 5b incorporates a thiophen-3-yl group directly on the benzamide ring. Impact: The side-chain thiophenes in the target compound may enhance conformational flexibility and hydrophobic interactions compared to the rigid aromatic substitution in 5b .
  • N-(4-Bromophenyl)-2-(2-thienyl)acetamide
    • Key Differences : This derivative features a thiophen-2-yl group on an acetamide side chain rather than a benzamide core.
    • Biological Relevance : Demonstrated antimycobacterial activity, suggesting thiophene positioning influences target specificity .

Sulfonamide-Containing Derivatives

  • 4-[Benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
    • Key Differences : The dimethylsulfamoyl group in the target compound is less sterically hindered than the benzyl(methyl)sulfamoyl group in this analogue.
    • Electronic Effects : Both sulfonamides act as electron-withdrawing groups, but dimethyl substitution may improve solubility compared to bulkier aryl groups .

Key Observations :

  • Thiophene positioning (aromatic core vs. side chain) correlates with divergent biological targets (e.g., LSD1 inhibition vs. antimycobacterial activity).
  • Sulfonamide groups enhance binding to enzymes like carbonic anhydrases or proteases, but dimethyl substitution may reduce toxicity compared to aryl variants .

Computational and Crystallographic Insights

  • SHELX Software : Structural validation of analogues (e.g., N-(4-Bromophenyl)-2-(2-thienyl)acetamide) relied on SHELXL for crystallographic refinement, ensuring precise stereochemical assignments .
  • Density Functional Theory (DFT) : Used to predict electronic properties (e.g., charge distribution on sulfonamide groups) in related compounds, aiding in activity rationalization .

Biological Activity

4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]benzamide (CAS Number: 2380192-65-2) is a complex organic compound characterized by its unique structural features, including a dimethylsulfamoyl group and hydroxyethyl chain attached to a benzamide core with thiophene rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula of the compound is C21H22N2O4S2C_{21}H_{22}N_{2}O_{4}S_{2}, with a molecular weight of 430.5 g/mol. The structural composition allows for various interactions with biological macromolecules, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H22N2O4S2
Molecular Weight430.5 g/mol
CAS Number2380192-65-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of the hydroxy group facilitates hydrogen bonding, while the aromatic thiophene rings may participate in π-π stacking interactions, enhancing binding affinity and specificity towards target proteins.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study highlighted the effectiveness of thiobenzanilides in inhibiting bacterial growth, suggesting that modifications to the thiobenzanilide structure can enhance antimicrobial efficacy .

Anticancer Potential

Preliminary investigations into related compounds have shown promise in anticancer applications. For instance, the ability of certain benzamide derivatives to induce apoptosis in cancer cells has been documented. The unique structure of this compound may allow it to interact with cancer cell pathways effectively .

Case Studies

  • Antimicrobial Efficacy : In a comparative study involving various substituted thiobenzanilides, it was found that compounds with hydroxy substitutions exhibited enhanced activity against Gram-positive bacteria. The study suggested that the presence of both hydroxy and thiophene groups contributed significantly to the observed antimicrobial effects .
  • In Vitro Anticancer Activity : A related compound demonstrated cytotoxic effects on breast cancer cell lines by inducing apoptosis through caspase activation pathways. Although direct studies on this specific compound are yet to be published, its structural analogs indicate a potential for similar mechanisms .

Q & A

Q. How do computational approaches enhance drug design for this compound?

  • Methodology :
  • Molecular Dynamics Simulations : Simulate binding to proposed targets (e.g., 100 ns trajectories in GROMACS) to assess stability.
  • Free Energy Perturbation (FEP) : Optimize substituents on the benzamide ring for improved binding affinity.
  • ADMET Prediction : Use SwissADME to balance solubility (LogP) and permeability (TPSA) during lead optimization .

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